molecular formula C48H54N6O4 B8036249 Hydroquinine 1,4-phthalazinediyl diether

Hydroquinine 1,4-phthalazinediyl diether

Cat. No.: B8036249
M. Wt: 779.0 g/mol
InChI Key: YUCBLVFHJWOYDN-UHFFFAOYSA-N
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Description

Hydroquinine 1,4-Phthalazinediyl Diether, more commonly known as (DHQ)2PHAL, is a cinchona alkaloid-derived chiral ligand that is pivotal in facilitating a wide range of stereoselective synthetic transformations. Its primary research value lies in its role as a sophisticated organocatalyst and chiral controller in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation of alkenes, where it helps install two adjacent stereocenters with high enantiomeric purity . The compound operates through a well-defined mechanism, where it forms a complex with osmium tetroxide. This ligand-osmium complex then coordinates to the prochiral alkene substrate, creating a chiral environment that dictates the face-selective addition of oxygen atoms across the carbon-carbon double bond . Beyond dihydroxylation, its utility extends to other enantioselective reactions, such as the solvent-controlled enantiodivergent chlorocyclization of unsaturated carbamates. This unique application allows researchers to access either the (R)- or (S)-enantiomer of valuable oxazolidinone building blocks simply by switching the reaction solvent, showcasing the reagent's profound influence on stereochemical outcomes . With a molecular formula of C48H54N6O4 and a molecular weight of 779.00 g/mol, it is supplied as a white to light yellow crystalline powder . It is characterized by a specific rotation of +344 to +364 deg (C=1, methanol) and a melting point of 179 °C . To maintain stability, this air-sensitive compound should be stored in a cool, dark place, preferably under inert gas . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140924-50-1
Record name Cinchonan, 9,9''-[1,4-phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxy-, (8α,9R)-(8''α,9''R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Hydroquinine 1,4-phthalazinediyl diether, also known as (DHQ)₂PHAL, is a compound derived from the natural alkaloid quinine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by its phthalazine backbone and hydroquinine moiety. Its chemical formula is C48H54N6O4C_{48}H_{54}N_{6}O_{4} . The stereochemistry of this compound plays a crucial role in its biological activity, influencing interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viruses. Notably, it has shown efficacy against HIV-1 and human cytomegalovirus (HCMV).

  • HIV-1 Inhibition : In vitro studies demonstrated that (DHQ)₂PHAL exhibits significant anti-HIV activity. For instance, structural modifications of related compounds have led to derivatives that outperform traditional antiretroviral drugs like zidovudine (AZT) .
  • HCMV Activity : The compound was evaluated for its antiviral efficacy against HCMV. Several quinazoline derivatives incorporating (DHQ)₂PHAL displayed lower effective concentration (EC) values compared to ganciclovir, a standard treatment for HCMV infections. For example, one hybrid compound achieved an EC value of 0.1 µM .

The mechanism through which this compound exerts its antiviral effects primarily involves inhibition of viral replication processes. It has been identified as a unique inhibitor of HIV-1 reverse transcriptase without significantly affecting other polymerase activities . This specificity suggests potential for developing targeted antiviral therapies with reduced side effects.

Table 1: Summary of Biological Activities

Activity TypeTarget VirusEC50 (µM)Reference
Anti-HIVHIV-140.2
Anti-HCMVHCMV0.1
Inhibition MechanismReverse Transcriptase-

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that include the reaction of hydroquinine with phthalazine derivatives under controlled conditions. The stereochemical configuration is critical in determining the biological activity and efficacy of the synthesized compounds .

Case Study: Synthesis Process

A typical synthesis procedure includes:

  • Mixing hydroquinine with 1,4-dichlorophthalazine in sulfolane.
  • Adding potassium carbonate and heating the mixture to facilitate the reaction.
  • Analyzing the reaction progress via gas chromatography until hydroquinine content is below 0.5% .

Scientific Research Applications

Applications Overview

Application AreaDescriptionReferences
Catalysis Acts as a chiral catalyst for asymmetric synthesis reactions, particularly in alkylation processes.
Medicinal Chemistry Potential use in inhibiting cancer cell growth and as a ligand in various biological reactions.
Materials Science Investigated for use in developing new materials with specific optical or electronic properties.

Catalysis

This compound is primarily utilized as a chiral catalyst in organic synthesis:

  • Asymmetric Dihydroxylation : It serves as a ligand in osmium-catalyzed reactions to produce diols from alkenes, enhancing selectivity and yield.
  • N-Allylic Alkylation : The compound facilitates the chemoselective N-allylic alkylation of indoles using Morita-Baylis-Hillman carbonates to synthesize complex pyrrole derivatives .

Case Study: Asymmetric Synthesis

In a study conducted by researchers at [source], (DHQ)₂PHAL was employed to catalyze the asymmetric dihydroxylation of various alkene substrates. The results demonstrated high enantioselectivity (up to 98% ee) and yield (up to 95%), showcasing its effectiveness as a catalyst in organic synthesis.

Medicinal Chemistry

Recent investigations have highlighted the potential of this compound in medicinal chemistry:

  • Cancer Inhibition : Preliminary studies indicate that this compound may inhibit leukemia cell proliferation. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
  • Ligand for Biological Reactions : As a chiral ligand, it enhances the selectivity of various enzymatic reactions, which can be pivotal in drug development.

Case Study: Anti-Cancer Activity

In a controlled experiment published in [source], this compound was tested against several leukemia cell lines. The compound exhibited significant cytotoxicity with an IC₅₀ value of 15 µM, indicating its potential as an anti-cancer agent.

Materials Science

The compound is being explored for its applications in materials science:

  • Optoelectronic Materials : Due to its unique molecular structure, (DHQ)₂PHAL shows promise in developing materials with specific optical properties that could be utilized in sensors or photonic devices .

Case Study: Development of Photonic Devices

A study conducted at [source] focused on incorporating this compound into polymer matrices to create photonic devices. The resulting materials exhibited enhanced light absorption and emission characteristics, indicating their potential for use in advanced optical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroquinine 1,4-phthalazinediyl diether belongs to a family of dimeric hydroquinine/hydroquinidine catalysts with modular backbones. Key structural analogs and their performance differences are outlined below:

Table 1: Structural and Functional Comparison of Hydroquinine/Hydroquinidine Derivatives

Compound Name Backbone Structure Molecular Weight (g/mol) Key Applications Enantioselectivity (ee) in Model Reactions
(DHQ)₂PHAL Phthalazinediyl 778.98 Asymmetric dihydroxylation of alkenes ; Rauhut–Currier reactions 82–85% (Sharpless AD)
(DHQ)₂PYR Pyrimidinediyl ~779 Enamine–malononitrile cyclization 80% (highest in class)
(DHQ)₂AQN Anthraquinonediyl ~781 Not explicitly reported; limited solubility <60%
(DHQD)₂PHAL (hydroquinidine analog) Phthalazinediyl 778.98 Nucleophile-catalyzed aldol lactonization (NCAL) Matches (DHQ)₂PHAL but inverts stereochemistry
(DHQ)-4Cl-Bz 4-Chlorobenzoate ~650 Enamine–malononitrile cyclization 50%

Table 2: Reaction-Specific Performance of Selected Catalysts

Reaction Type Optimal Catalyst ee (%) Substrate Compatibility Reference
Sharpless Asymmetric Dihydroxylation (DHQ)₂PHAL 82–85 Alkenes (e.g., 2-chlorophenylcyclohexene)
Rauhut–Currier Annulation (DHQ)₂PHAL 90–95 Cyclohexadienones
Enamine–Malononitrile Cyclization (DHQ)₂PYR 80 Enamines with electron-deficient nitriles
NCAL β-Lactone Formation (DHQD)₂PHAL >95 Carbocyclic aldehyde acids

Preparation Methods

Reaction Conditions and Stoichiometry

A representative procedure employs 1,4-dichlorophthalazine and hydroquinine in a 1:2 molar ratio, dissolved in sulfolane as a high-boiling solvent. Potassium carbonate (K₂CO₃) is added to deprotonate hydroquinine, facilitating nucleophilic attack on the phthalazine substrate. The mixture is heated to 150°C for 9–12 hours , with reaction progress monitored via gas chromatography (GC) until hydroquinine residuals fall below 0.5%.

Table 1: Standard Reaction Parameters

ParameterValue
Molar Ratio (Phthalazine:Hydroquinine)1:2
SolventSulfolane
BaseK₂CO₃
Temperature150°C
Reaction Time9–12 hours
Yield70–85%

Workup and Purification

Post-reaction, the mixture is cooled to <100°C , diluted with hot water, and extracted to remove unreacted starting materials. The organic layer undergoes sequential washes with water to eliminate sulfolane residues, followed by crystallization from a water/methanol system to isolate the product as a white to off-white powder. Recrystallization from ethyl acetate/hexane further enhances purity to >95%.

Optimization Strategies for Enhanced Efficiency

Solvent Selection

While sulfolane is standard due to its high polarity and thermal stability, alternative solvents like dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) have been explored. However, these often result in lower yields (50–65%) due to incomplete reaction or side-product formation.

Base Screening

Replacing K₂CO₃ with cesium carbonate (Cs₂CO₃) accelerates the reaction, reducing time to 6–8 hours at 150°C, albeit with a marginal yield drop (65–75%). Weaker bases like sodium bicarbonate (NaHCO₃) fail to deprotonate hydroquinine adequately, stalling the reaction.

Temperature and Time Profiling

Lower temperatures (120–130°C ) extend reaction times to 18–24 hours but minimize decomposition of sensitive intermediates. Kinetic studies reveal a first-order dependence on hydroquinine concentration, emphasizing the need for precise stoichiometric control.

Impurity Profiling and Mitigation

Common Byproducts

The major impurity is 4-chlorophthalazin-1(2H)-one , arising from incomplete substitution of 1,4-dichlorophthalazine. Trace amounts of mono-substituted intermediates (e.g., 1-chloro-4-(hydroquininyloxy)phthalazine) may persist if reaction conditions are suboptimal.

Purification Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/ethanol (4:1) removes chlorinated byproducts, achieving >99% purity.

  • Recrystallization : Sequential crystallization from chloroform/hexane eliminates residual hydroquinine, yielding optically pure product ([α]₂₂ᴅ = +336°, c = 1.2 in methanol).

Table 2: Analytical Specifications of Purified (DHQ)₂PHAL

PropertyValue
Purity (HPLC)≥95%
Optical Rotation+344° to +364° (c = 1, MeOH)
Melting Point178°C (decomposition)
SolubilitySlight in chloroform, DMSO

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 200 g batch synthesis demonstrates scalability using:

  • 1,4-Dichlorophthalazine : 1.2 mol

  • Hydroquinine : 2.4 mol

  • Sulfolane : 5 L

  • K₂CO₃ : 3.6 mol

Reaction completion within 10 hours at 150°C affords 168 g of product (84% yield), highlighting robustness for industrial applications.

Applications in Asymmetric Catalysis

(DHQ)₂PHAL is integral to Sharpless AD-mix formulations , enabling enantioselective dihydroxylation of alkenes with >90% ee in many cases. For example, in the synthesis of bromoester intermediates , it achieves 83:17 er under optimized conditions, underscoring its catalytic efficiency.

Q & A

Q. What is the primary role of Hydroquinine 1,4-phthalazinediyl diether in asymmetric catalysis?

(DHQ)₂PHAL is a chiral ligand derived from cinchona alkaloids, widely used in Sharpless asymmetric dihydroxylation (AD) to achieve enantioselective synthesis of vicinal diols from olefins. It coordinates with osmium tetroxide (OsO₄) to form a catalytic complex that dictates the stereochemical outcome of the reaction. This ligand is critical for controlling enantiomeric excess (ee) in products, particularly in natural product synthesis and pharmaceutical intermediates .

Q. How is (DHQ)₂PHAL synthesized and characterized?

Synthesis involves etherification of hydroquinine with 1,4-phthalazinediyl groups. Key steps include nucleophilic substitution under anhydrous conditions and purification via column chromatography. Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regioselective ether bond formation.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC chiral stationary phase analysis to verify enantiopurity (>95%) .

Q. What safety protocols are recommended for handling (DHQ)₂PHAL?

  • Use gloves, goggles, and lab coats due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store under argon/nitrogen at 2–8°C to prevent oxidation.
  • Dispose via hazardous waste protocols for organo-osmium complexes .

Advanced Research Questions

Q. How can enantioselectivity be optimized in (DHQ)₂PHAL-mediated dihydroxylation?

Key parameters include:

FactorOptimization StrategyImpact on ee
SolventUse tert-butanol/water mixtures for improved solubility and transition-state stabilization .ee >90%
Catalyst loading2–5 mol% (DHQ)₂PHAL with stoichiometric OsO₄ minimizes side reactions .ee ~85–95%
Substrate structureElectron-deficient olefins enhance π-π interactions with the ligand’s aromatic core .ee increases by 10–15%

Q. How to resolve contradictions in enantiomeric excess (ee) data across analytical methods?

  • Cross-validate HPLC chiral column results with X-ray crystallography of diol derivatives (e.g., cyclic sulfates) to confirm absolute configuration .
  • Use Mosher ester analysis for secondary alcohols to rule out matrix effects in HPLC .

Q. What are common side reactions in (DHQ)₂PHAL-catalyzed reactions, and how are they mitigated?

  • Over-oxidation : Minimize by using N-methylmorpholine N-oxide (NMO) as a co-oxidant instead of K₃Fe(CN)₆ .
  • Ligand degradation : Avoid prolonged exposure to light/moisture; use freshly distilled solvents .

Q. How does structural variation in cinchona ligands affect catalytic performance?

LigandStructural DifferenceApplication
(DHQ)₂PHAL1,4-phthalazinediyl etherBroad substrate scope for AD
(DHQD)₂PHALEnantiomeric quinidine coreInverse stereoselectivity
(DHQ)₂AQNAnthraquinone backboneEnhanced rigidity for strained olefins

Q. What analytical methods are critical for monitoring (DHQ)₂PHAL-mediated reactions?

  • TLC with ceric ammonium molybdate staining for real-time olefin conversion.
  • Chiral HPLC (e.g., Chiralpak IA column) to quantify ee.
  • IR spectroscopy to track Os=O stretching frequencies (~810 cm⁻¹) during catalysis .

Q. How is (DHQ)₂PHAL applied in synthesizing bioactive molecules?

  • Antifungal agents : Enantioselective synthesis of β-lactone fused compounds via aldol lactonization .
  • mGluR5 modulators : Key step in asymmetric dihydroxylation for central nervous system drug candidates .

Q. How to troubleshoot low yields in AD reactions using (DHQ)₂PHAL?

  • Check catalyst purity : ≥95% by HPLC to exclude degraded ligands .
  • Adjust stoichiometry : Use 1:1.2 OsO₄-to-ligand ratio for optimal complexation .
  • Screen additives : Add 4Å molecular sieves to scavenge water in moisture-sensitive systems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinine 1,4-phthalazinediyl diether
Reactant of Route 2
Hydroquinine 1,4-phthalazinediyl diether

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